Flavanone, 3',7-dihydroxy-4'-methoxy-
Overview
Description
7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one is a naturally occurring flavonoid compound. It is known for its diverse biological activities and is found in various plants. This compound is part of the chromanone family, which is characterized by a benzopyran ring system fused with a phenyl group. The presence of hydroxyl and methoxy groups contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one typically involves the condensation of appropriate phenolic compounds with chromanone precursors. One common method is the cyclization of 3-hydroxy-4-methoxyphenyl derivatives with suitable diketones under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification steps such as crystallization or chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromanone derivatives.
Scientific Research Applications
7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Diosmetin: 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone.
Eriodictyol: 5,7-Dihydroxy-2-(3,4-dihydroxyphenyl)chroman-4-one.
Naringenin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one.
Uniqueness
7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of both hydroxyl and methoxy groups enhances its antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-14-5-2-9(6-13(14)19)15-8-12(18)11-4-3-10(17)7-16(11)21-15/h2-7,15,17,19H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRLGKUZHVJSQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997820 | |
Record name | 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76426-28-3 | |
Record name | Flavanone, 3',7-dihydroxy-4'-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076426283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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